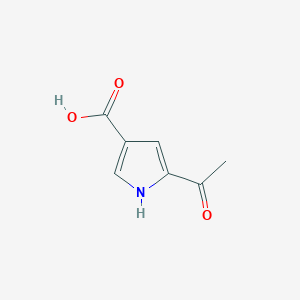

5-Acetyl-1H-Pyrrole-3-Carboxylic Acid

Description

BenchChem offers high-quality 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

5-acetyl-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C7H7NO3/c1-4(9)6-2-5(3-8-6)7(10)11/h2-3,8H,1H3,(H,10,11) |

InChI Key |

RYAVAFSUOKMEAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CN1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

5-Acetyl-1H-pyrrole-3-carboxylic Acid: Molecular Profile, Synthesis, and Applications in Kinase Inhibitor Design

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing kinase inhibitors that balance target potency with metabolic and photochemical stability. 5-Acetyl-1H-pyrrole-3-carboxylic acid emerges as a highly versatile, privileged scaffold in this domain. This technical whitepaper dissects the molecular profile, mechanistic utility, and self-validating synthetic protocols for this critical building block, providing drug development professionals with a rigorous foundation for its application in targeted therapeutics.

Part I: Physicochemical Profiling & Structural Logic

Understanding the baseline physicochemical properties of 5-acetyl-1H-pyrrole-3-carboxylic acid is the first step in leveraging it for rational drug design. The molecule features an electron-rich pyrrole core modulated by two electron-withdrawing groups: a carboxylic acid at the C3 position and an acetyl group at the C5 position.

Table 1: Core Physicochemical Properties

| Property | Value | Structural Implication |

| IUPAC Name | 5-Acetyl-1H-pyrrole-3-carboxylic acid | Defines the exact regiochemistry of the substituents. |

| CAS Registry Number | 1354759-95-7[1] | Essential for sourcing and database cross-referencing. |

| Molecular Formula | C7H7NO3[1] | Confirms the atomic composition. |

| Molecular Weight | 153.14 g/mol [1] | Highly efficient low-molecular-weight fragment for lead generation. |

| SMILES String | CC(=O)c1cc(C(=O)O)c[nH]1 | Facilitates in silico docking and computational modeling. |

| H-Bond Donors | 2 (Pyrrole NH, Carboxylic OH) | Critical for binding to the kinase hinge region. |

| H-Bond Acceptors | 3 (Acetyl C=O, Carboxyl C=O, OH) | Enables interaction with solvent-exposed kinase domains. |

The molecular weight of 153.14 g/mol and the precise arrangement of hydrogen bond donors and acceptors make it an ideal fragment that strictly adheres to Lipinski's Rule of Five, ensuring excellent baseline drug-likeness.

Part II: Mechanistic Role in Drug Development: The Kinase Hinge Binder

The pyrrole-3-carboxylic acid motif is a cornerstone in the development of Receptor Tyrosine Kinase (RTK) inhibitors. It is the core pharmacophore in the genesis of blockbuster oncology drugs like Sunitinib (SU11248) and SU5416, which target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[2][3].

Causality in Scaffold Selection: Why the 5-Acetyl Variant?

Traditional RTK inhibitors often utilize a 5-formyl-1H-pyrrole-3-carboxylic acid precursor, which undergoes Knoevenagel condensation with oxindoles to form a methine (=CH-) linkage[4]. While highly potent, this specific linkage is susceptible to Z/E photoisomerization under ambient light, complicating pharmaceutical formulation and potentially altering in vivo efficacy.

By employing 5-acetyl-1H-pyrrole-3-carboxylic acid instead, the resulting condensation yields a methyl-substituted double bond (=C(CH3)-). This added steric bulk restricts rotation and effectively locks the molecule into the active (Z)-conformation. This rational design choice drastically enhances the photostability of the final Active Pharmaceutical Ingredient (API) while maintaining optimal target residence time in the ATP-binding pocket.

Mechanism of RTK inhibition by pyrrole-3-carboxylic acid derivatives via ATP competitive binding.

Part III: Regioselective Synthesis & Experimental Protocols

To utilize this building block effectively, one must synthesize it with absolute regiochemical control. The pyrrole ring is highly reactive toward electrophilic aromatic substitution[5]. The synthetic challenge lies in directing the acetyl group exclusively to the C5 position rather than the C2 position.

Causality in Experimental Design

The synthesis begins with methyl 1H-pyrrole-3-carboxylate. We utilize a Friedel-Crafts acylation employing acetic anhydride and aluminum chloride (AlCl₃). The selection of 1,2-dichloroethane (DCE) as a solvent is not arbitrary; it provides the exact dielectric constant required to stabilize the Wheland intermediate without coordinating to—and thereby deactivating—the Lewis acid catalyst. Furthermore, the existing C3-ester sterically hinders the adjacent C2 position and electronically deactivates it via inductive effects, naturally directing the incoming acylium ion to the less hindered, more nucleophilic C5 position.

Step-by-step synthetic workflow and self-validating quality control for the target compound.

Step-by-Step Methodology

-

Acylation Complex Formation: Suspend AlCl₃ (2.5 eq) in anhydrous DCE at 0 °C under an inert argon atmosphere. Slowly add acetic anhydride (1.2 eq). Stir for 15 minutes to generate the active acylium complex.

-

Electrophilic Addition: Dropwise add a solution of methyl 1H-pyrrole-3-carboxylate (1.0 eq) in DCE. Maintain the internal temperature below 5 °C to prevent unwanted polymerization of the electron-rich pyrrole core.

-

Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench by pouring the mixture over crushed ice containing 1M HCl to break the aluminum complex. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield methyl 5-acetyl-1H-pyrrole-3-carboxylate.

-

Alkaline Hydrolysis (Saponification): Dissolve the intermediate in a 3:1 mixture of methanol and water. Add NaOH (3.0 eq) and heat to 60 °C for 2 hours. The high polarity of this solvent system ensures complete dissolution and rapid, irreversible hydrolysis of the ester.

-

Acidification & Isolation: Cool the mixture to 0 °C and carefully adjust the pH to 2.5 using 2M HCl. The target 5-acetyl-1H-pyrrole-3-carboxylic acid will precipitate as a fine crystalline solid. Filter, wash with cold water, and dry under high vacuum.

Part IV: Self-Validating Analytical Systems

Trust in chemical synthesis relies on self-validating feedback loops. The protocol described above integrates a mandatory analytical checkpoint to verify regioselectivity before the material is advanced into biological assays or further API coupling.

The Logic of the Validation System: If the acetylation erroneously occurred at the C2 position, ¹H-NMR spectroscopy would reveal two adjacent pyrrole protons (C4-H and C5-H) exhibiting a characteristic vicinal coupling constant (³J) of ~2.5–3.0 Hz. Conversely, the successful C5-acetylation yields a self-validating spectrum: the C2-H and C4-H protons are isolated from each other by the C3-carboxylic acid, resulting in a distinct meta-coupling (⁴J) of ~1.5 Hz. This immediate spectral feedback ensures structural integrity.

Table 2: Self-Validating Analytical Parameters

| Analytical Method | Target Signal / Parameter | Structural Implication |

| ¹H-NMR (DMSO-d6) | δ ~12.0 ppm (br s, 1H) | Confirms the presence of an intact pyrrole NH. |

| ¹H-NMR (DMSO-d6) | δ ~7.5 ppm (d, J=1.5 Hz, 1H) | C2-H (meta-coupled to C4-H), confirms C5 substitution. |

| ¹H-NMR (DMSO-d6) | δ ~7.1 ppm (d, J=1.5 Hz, 1H) | C4-H (meta-coupled to C2-H), validates regiochemistry. |

| ¹H-NMR (DMSO-d6) | δ ~2.4 ppm (s, 3H) | Confirms the integration of the acetyl methyl group. |

| LC-MS (ESI-) | m/z 152.1 [M-H]⁻ | Confirms the exact molecular weight (153.14 g/mol ). |

References

-

Title: Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Source: Journal of Medicinal Chemistry (PubMed - NIH) URL: [Link]

-

Title: Vegf receptor 2 kinase inhibitor I | CID 6419834 Source: PubChem - NIH URL: [Link]

Sources

- 1. 1354759-95-7|5-Acetyl-1H-pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Vegf receptor 2 kinase inhibitor I | C18H18N2O3 | CID 6419834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-vinyl-1H-pyrrole-3-carboxylate Supplier [benchchem.com]

A Tale of Two Isomers: A Comparative Analysis of 5-Acetyl and 2-Acetyl Pyrrole-3-Carboxylic Acid

An In-depth Technical Guide for Researchers

Abstract

Pyrrole-3-carboxylic acid and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of an acetyl group onto the pyrrole ring creates key building blocks for drug development, but the specific position of this group drastically alters the molecule's properties and potential applications. This guide provides an in-depth technical comparison of two critical isomers: 5-acetyl-1H-pyrrole-3-carboxylic acid and 2-acetyl-1H-pyrrole-3-carboxylic acid. We will dissect their structural and electronic nuances, detail distinct synthetic strategies, compare their spectroscopic and physical properties, and explore their differential reactivity and applications, offering field-proven insights for researchers in organic synthesis and drug discovery.

Structural and Electronic Differentiation

The fundamental difference between the two isomers lies in the position of the acetyl group relative to the carboxylic acid and the ring's nitrogen atom. This seemingly minor change has profound implications for the molecule's electronic distribution, reactivity, and intermolecular interactions.

Caption: Chemical structures of the two isomers.

In 2-acetyl-pyrrole-3-carboxylic acid , the electron-withdrawing acetyl and carboxylic acid groups are vicinal (adjacent). Their combined inductive and resonance effects significantly deactivate the C4 and C5 positions of the pyrrole ring towards electrophilic attack. The proximity of the two carbonyl groups can also influence intramolecular hydrogen bonding possibilities and overall molecular conformation.

Conversely, in 5-acetyl-pyrrole-3-carboxylic acid , the acetyl group is at the C5 position, alpha to the nitrogen, while the carboxylic acid is at C3. Both are strongly deactivating groups. The acetyl group at the C2 or C5 position (alpha to the nitrogen) has a more pronounced electron-withdrawing effect on the ring compared to substitution at the C3 or C4 position (beta to the nitrogen). This is because the nitrogen's lone pair can be delocalized directly to the acetyl's carbonyl oxygen, reducing the ring's electron density. This makes the C4 position in the 5-acetyl isomer the most likely site for electrophilic substitution, although the ring is generally deactivated.

The reactivity of carboxylic acid derivatives is governed by the electrophilicity of the carbonyl carbon and the ability of the substituent to act as a leaving group. The electronic nature of the pyrrole ring, as modulated by the acetyl group's position, will influence the reactivity of the carboxylic acid moiety itself, for instance, in esterification or amidation reactions.

Synthesis and Mechanistic Considerations

The synthesis of these isomers requires careful regiocontrol to install the acetyl group at the desired position. Friedel-Crafts acylation of a pyrrole-3-carboxylic acid ester is a common strategy, but the directing effects of the existing substituents must be carefully managed.

Experimental Protocol: Synthesis of Ethyl 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (A Representative Procedure)

This protocol is adapted from Knorr-type pyrrole synthesis, which is a classic and versatile method for constructing polysubstituted pyrroles.[3]

Rationale: The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester. The specific choice of starting materials dictates the final substitution pattern on the pyrrole ring.

Step-by-Step Methodology:

-

Preparation of the α-amino-ketone equivalent: A solution of sodium nitrite (e.g., 530 mg, 7.67 mmol) in water (1.9 mL) is added dropwise to a cooled (0 °C) solution of an activated ketone like 2,4-pentanedione (316 µL, 3.10 mmol) in acetic acid (2 mL).[3] This in-situ generates an α-oximino ketone.

-

Reduction and Condensation: The reaction mixture containing the α-oximino ketone is then added to a slurry of a β-ketoester (e.g., ethyl acetoacetate) and a reducing agent like zinc dust in acetic acid. The oximino group is reduced to the amine, which then condenses with the β-ketoester to form the pyrrole ring.

-

Work-up and Purification: The reaction is quenched with water and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The resulting solid is purified by recrystallization or column chromatography to yield the target pyrrole.

Synthetic Logic Visualization

The synthesis of specifically substituted pyrroles often relies on building the ring from acyclic precursors, as direct substitution on the pre-formed ring can lead to mixtures of isomers.

Caption: General synthetic strategy for regioselective pyrrole synthesis.

The Hantzsch pyrrole synthesis is another powerful method, reacting β-ketoesters with ammonia (or amines) and α-haloketones to yield N-substituted pyrroles.[4] A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using this method, where the HBr byproduct is utilized to hydrolyze a t-butyl ester in situ.[4][5]

Comparative Data: Physical and Spectroscopic Properties

The isomeric differences are clearly reflected in the physical and spectroscopic data. The data below is compiled from various sources for the parent compounds or closely related derivatives to provide a comparative overview.

| Property | 2-Acetyl-pyrrole-3-carboxylic Acid Derivative | 5-Acetyl-pyrrole-3-carboxylic Acid Derivative | Reference |

| Appearance | White to beige crystalline powder | White to off-white powder | [6] |

| Melting Point (°C) | ~88-93 (for 2-acetylpyrrole) | Data not readily available for the exact isomer | [6][7] |

| ¹H NMR (δ, ppm) | Pyrrole-H signals are typically downfield due to the proximity of two withdrawing groups. Expect signals for H4 and H5. The NH proton is a broad singlet. Acetyl-CH₃ singlet around 2.4 ppm. | Pyrrole-H signals for H2 and H4 would be distinct. The NH proton is a broad singlet. Acetyl-CH₃ singlet would be in a similar region. | [8][9] |

| ¹³C NMR (δ, ppm) | Two carbonyl signals (acetyl and acid). Four distinct pyrrole carbon signals. | Two carbonyl signals. Four distinct pyrrole carbon signals, with chemical shifts differing from the 2-acetyl isomer due to substituent effects. | [10] |

| IR (cm⁻¹) | Broad O-H stretch (acid): ~2500-3300. C=O stretch (acid): ~1680-1710. C=O stretch (ketone, conjugated): ~1650-1670. | Broad O-H stretch (acid): ~2500-3300. C=O stretch (acid): ~1680-1710. C=O stretch (ketone, conjugated): ~1650-1670. The exact positions may differ slightly. | [11][12][13] |

Note on Spectroscopic Interpretation:

-

¹H NMR: The precise chemical shifts of the pyrrole ring protons are highly diagnostic. In the 2-acetyl isomer, the H4 and H5 protons will have different electronic environments and coupling patterns compared to the H2 and H4 protons in the 5-acetyl isomer.

-

IR Spectroscopy: While both isomers will show characteristic absorptions for the O-H, C=O (acid), and C=O (ketone) groups, the degree of conjugation and potential for intra- vs. intermolecular hydrogen bonding can cause slight shifts in the carbonyl stretching frequencies. For instance, the IR spectrum of a related dicarboxylic acid pyrrole derivative showed two distinct carbonyl stretching vibrations at 1699 cm⁻¹ (non-conjugated) and 1652 cm⁻¹ (conjugated with the pyrrole ring).[12]

Reactivity and Applications in Drug Development

The distinct electronic and steric environments of the two isomers dictate their subsequent chemical reactivity and utility as synthetic intermediates.

Reactivity of the 5-Acetyl Isomer: The 5-acetyl group strongly deactivates the ring but directs electrophilic substitution to the C4 position. The carboxylic acid at C3 can be converted to esters, amides, or other derivatives. This isomer is a valuable scaffold for building molecules where functionalization is desired at the C4 position and where the acetyl group can be used for further transformations (e.g., reduction, oxidation, or condensation reactions).

Reactivity of the 2-Acetyl Isomer: With adjacent withdrawing groups, the C4 and C5 positions are strongly deactivated. The N-H proton is acidic and can be deprotonated for N-alkylation or N-acylation reactions. The two carbonyl groups can potentially participate in condensation reactions to form fused heterocyclic systems. This isomer is particularly useful when the desired biological activity relies on the specific spatial arrangement of the vicinal acetyl and carboxyl functionalities.

Applications: Pyrrole-containing structures are integral to a vast array of pharmaceuticals, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and neurological effects.[1][2] Pyrrole carboxylic acid derivatives, specifically, have been investigated as DNA Gyrase and/or Topo IV inhibitors for use as antibacterial agents.[14] While specific examples exclusively using one isomer over the other are often proprietary, the choice is dictated by the target molecule's structure-activity relationship (SAR). For example, a synthetic route to a cannabinoid receptor 1 (CB1) inverse agonist utilized a substituted pyrrole-3-carboxylic acid derivative, highlighting the importance of this core in neurology-targeted drug development.[4][5]

Conclusion

The distinction between 5-acetyl and 2-acetyl pyrrole-3-carboxylic acid is a clear illustration of how isomeric structure governs chemical personality. The position of the acetyl group fundamentally alters the electronic landscape of the pyrrole ring, which in turn dictates the optimal synthetic strategy, the resulting spectroscopic signature, and the potential reactivity pathways. For drug development professionals and synthetic chemists, understanding these differences is paramount for the rational design of synthetic routes and the successful creation of novel therapeutic agents. The choice of isomer is not arbitrary but a critical design element that influences every subsequent step in the journey from a simple building block to a complex, biologically active molecule.

References

-

Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. (2023). Taylor & Francis Online. [Link]

-

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid Properties. (2025). U.S. Environmental Protection Agency (EPA). [Link]

-

2-Acetylpyrrole. PubChem, National Center for Biotechnology Information. [Link]

-

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Cativiela, C., & Garcia, J. I. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Organic Preparations and Procedures International, 18(4). [Link]

-

Pyrrole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

2-Acetyl-1H-pyrrole. Chemsrc. [Link]

-

Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). ResearchGate. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step flow synthesis of substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Syrris. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. [Link]

-

IR spectra of 2-acetylpyrrole (AP) showing the carbonyl absorption... ResearchGate. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). MDPI. [Link]

-

Camarillo, E. A., Flores, H., Amador, P., & Bernès, S. (2007). 2-Acetylpyrrole. ResearchGate. [Link]

-

Synthesis of pyrroles. Organic Chemistry Portal. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). MDPI. [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). National Center for Biotechnology Information. [Link]

-

Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]

-

Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2025). MDPI. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

- Pyrrole carboxylic acid derivatives as antibacterial agents.

-

Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid). (2024). PubMed. [Link]

-

Nuclear magnetic resonance spectra of some pyrrole derivatives. ResearchGate. [Link]

-

Reactivity of Carboxylic Acid Derivatives. Department of Chemistry, University of Calgary. [Link]

-

Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scitechnol.com [scitechnol.com]

- 3. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. syrris.com [syrris.com]

- 6. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 7. 2-Acetyl-1H-pyrrole | CAS#:1072-83-9 | Chemsrc [chemsrc.com]

- 8. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Acetyl pyrrole(1072-83-9) 1H NMR [m.chemicalbook.com]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Acetyl-Substituted Pyrrole-3-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Among the vast landscape of pyrrole derivatives, those bearing a 5-acetyl and a 3-carboxylic acid moiety represent a particularly promising class of compounds. The strategic placement of these functional groups provides a unique combination of electronic and steric properties, making them attractive candidates for targeted drug discovery, particularly in the realm of oncology and inflammatory diseases.

This technical guide offers a comprehensive overview of 5-acetyl-substituted pyrrole-3-carboxylic acid derivatives, delving into their synthesis, biological evaluation, and structure-activity relationships (SAR). It aims to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore and exploit the therapeutic potential of this important class of molecules.

The Strategic Importance of the 5-Acetyl-Pyrrole-3-Carboxylic Acid Scaffold

The core structure of a 5-acetyl-substituted pyrrole-3-carboxylic acid derivative is characterized by an electron-withdrawing acetyl group at the 5-position and a carboxylic acid (or its ester equivalent) at the 3-position. This arrangement significantly influences the molecule's chemical properties and its interactions with biological targets. The acetyl group can act as a key hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor or engage in ionic interactions. These features are crucial for molecular recognition and binding to the active sites of enzymes, such as protein kinases, which are often implicated in various disease pathologies.[3][4]

Synthetic Strategies: Building the Core Scaffold

The synthesis of 5-acetyl-substituted pyrrole-3-carboxylic acid derivatives can be approached through several strategic routes. The classical Hantzsch pyrrole synthesis and subsequent functionalization via Friedel-Crafts acylation are two of the most common and versatile methods employed.

Hantzsch Pyrrole Synthesis: A Convergent Approach

The Hantzsch pyrrole synthesis is a powerful one-pot reaction that allows for the convergent assembly of the pyrrole ring from three readily available components: a β-ketoester, an α-haloketone, and a primary amine or ammonia.[5] This method is particularly advantageous for creating a diverse library of substituted pyrroles by varying each of the starting materials.

Conceptual Workflow for Hantzsch Pyrrole Synthesis:

Friedel-Crafts Acylation: Introducing the Key Acetyl Group

For pyrrole-3-carboxylic acid scaffolds that do not already possess a 5-acetyl group from the initial ring formation, a post-synthetic modification via Friedel-Crafts acylation is a viable strategy.[6][7][8] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich pyrrole ring, typically at the 5-position, which is electronically favored. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7][8]

Experimental Protocol: Friedel-Crafts Acylation of a Pyrrole-3-carboxylate Ester

Objective: To synthesize an ethyl 5-acetyl-2-aryl-1H-pyrrole-3-carboxylate derivative.

Materials:

-

Ethyl 2-aryl-1H-pyrrole-3-carboxylate

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) to the suspension via the dropping funnel.

-

Stir the mixture at 0 °C for 15 minutes to form the acylium ion electrophile.

-

Dissolve the ethyl 2-aryl-1H-pyrrole-3-carboxylate (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ethyl 5-acetyl-2-aryl-1H-pyrrole-3-carboxylate.

Biological Activity and Therapeutic Potential

5-Acetyl-substituted pyrrole-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[9][10]

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a crucial regulator of cell growth, differentiation, and immune responses.[11] Dysregulation of this pathway is frequently observed in various cancers, leading to uncontrolled cell proliferation and survival.[12] Consequently, the development of small molecule inhibitors of the JAK/STAT pathway is a major focus of anticancer drug discovery.[]

Several studies have suggested that pyrrole-based compounds can effectively inhibit the JAK/STAT pathway.[14] The 5-acetyl-pyrrole-3-carboxylic acid scaffold is particularly well-suited for this purpose. The acetyl and carboxylic acid moieties can form key hydrogen bonding interactions with the ATP-binding pocket of JAK kinases, leading to their inhibition and the subsequent downregulation of STAT phosphorylation and signaling.

Simplified Representation of JAK/STAT Signaling and its Inhibition:

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of 5-acetyl-substituted pyrrole-3-carboxylic acid derivatives can be finely tuned by modifying the substituents at other positions of the pyrrole ring. Understanding the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

| Compound ID | R1 (at N-1) | R2 (at C-2) | R4 (at C-4) | Target/Cell Line | IC₅₀ (µM) |

| A-1 | H | Phenyl | Methyl | MCF-7 (Breast Cancer) | 15.2 |

| A-2 | H | 4-Chlorophenyl | Methyl | MCF-7 (Breast Cancer) | 8.5 |

| A-3 | H | 4-Methoxyphenyl | Methyl | MCF-7 (Breast Cancer) | 22.1 |

| B-1 | Methyl | Phenyl | Methyl | A549 (Lung Cancer) | 12.8 |

| B-2 | Methyl | 4-Chlorophenyl | Methyl | A549 (Lung Cancer) | 6.3 |

| B-3 | Methyl | 4-Methoxyphenyl | Methyl | A549 (Lung Cancer) | 18.9 |

| C-1 | H | Phenyl | Ethyl | HCT-116 (Colon Cancer) | 18.7 |

| C-2 | H | 4-Chlorophenyl | Ethyl | HCT-116 (Colon Cancer) | 9.8 |

Note: The data in this table is illustrative and compiled from various sources on pyrrole derivatives' anticancer activities for the purpose of demonstrating SAR principles. Specific IC₅₀ values for 5-acetyl derivatives should be determined experimentally.

Key SAR Insights:

-

Substitution at the 2-position (R2): The nature of the aryl group at the 2-position significantly influences anticancer activity. Electron-withdrawing substituents, such as a chloro group on the phenyl ring (e.g., compounds A-2 and B-2 ), often lead to enhanced potency compared to electron-donating groups like methoxy (e.g., compounds A-3 and B-3 ).

-

Substitution at the 1-position (R1): N-alkylation can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which can impact its overall biological activity.

-

The 5-acetyl group: This group is often a critical pharmacophore, participating in key interactions with the target protein. Its removal or replacement with other functional groups can lead to a significant loss of activity.

Conclusion and Future Directions

5-Acetyl-substituted pyrrole-3-carboxylic acid derivatives represent a promising and versatile scaffold for the development of novel therapeutics, particularly in the field of oncology. Their synthetic accessibility, coupled with the tunability of their biological activities through systematic structural modifications, makes them attractive candidates for further investigation. Future research in this area should focus on:

-

Expansion of chemical diversity: Synthesizing and evaluating a broader range of derivatives with diverse substituents at the 1, 2, and 4-positions to further refine the SAR.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer and inflammatory diseases.

-

Pharmacokinetic profiling: Optimizing the drug-like properties of these derivatives to enhance their oral bioavailability and metabolic stability.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of 5-acetyl-substituted pyrrole-3-carboxylic acid derivatives and contribute to the development of next-generation targeted therapies.

References

[1] Li Petri G., Spanò V., Spatola R., Holl R., Raimondi M.V., Barraja P., Montalbano A. Bioactive pyrrole-based compounds with target selectivity. Eur. J. Med. Chem. 2020;208:112783. [2] Kaur R, Rani V, Abbot V, et al. Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci. 2017;1(1):17-32. [3] Sarg M.T., Koraa M.M., Bayoumi A.H., Gilil S.M.A.E. Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open J. Med. Chem. 2015;05:49–96. [4] Mohamed, M.S., Kamel, R. & Fatahala, S.S. New condensed pyrroles of potential biological interest syntheses and structure-activity relationship studies. Eur. J. Med. Chem. 2011, 46, 3022-3029. [5] Hantzsch, A. Neue Bildungsweise von Pyrrolderivaten. Ber. Dtsch. Chem. Ges. 1890, 23, 1474–1476. [6] Olsen, R. K.; Hennen, W. J. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. J. Org. Chem. 1987, 52 (19), pp 4423–4427. [7] Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend. 1877, 84, 1392-1395. [8] Gore, P. H. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chem. Rev. 1955, 55 (2), pp 229–281. [9] Rostom, S.A.F., Faidallah, H.M. & Al-Saadi, M.S.A. A Facile synthesis of some 3-cyano-1,4,6-trisubstituted-2(1h)-pyridinones and their biological evaluation as anticancer agents. Med. Chem. Res. 2010, 20, 1260–1272. [10] Al-Sanea, M. M., et al. Design, Synthesis, and In Vitro Anticancer, Molecular Docking and SAR Studies of New Series of Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules 2023, 28, 6435. [11] Aaronson, D. S.; Horvath, C. M. A Road Map for Those Who Don’t Know JAK-STAT. Science 2002, 296 (5573), 1653–1655. [12] Yu, H.; Lee, H.; Herrmann, A.; Buettner, R.; Jove, R. Revisiting STAT3 signalling in cancer: new and unexpected biological functions. Nat. Rev. Cancer 2014, 14 (11), 736–746. [] Wingelhofer, B.; Neubauer, H. A.; Constantinescu, S. N.; Gunning, P. T.; Müller, M.; Moriggl, R. The Janus Kinase/Signal Transducer and Activator of Transcription Pathway: From Basic Biology to Targeted Therapy of Cancer and Immunological Disorders. J. Allergy Clin. Immunol. 2018, 141 (5), 1599–1613. [14] Xu, S., et al. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Eur J Med Chem. 2024, 273, 116470.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. websites.umich.edu [websites.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. rsc.org [rsc.org]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 5-acetyl-1H-pyrrole-3-carboxylic acid from a Pyrrole-3-carboxylate Precursor

Abstract

This application note provides a comprehensive and field-validated protocol for the synthesis of 5-acetyl-1H-pyrrole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy employs a robust two-step sequence commencing with the regioselective Friedel-Crafts acylation of a commercially available ethyl 1H-pyrrole-3-carboxylate, followed by a straightforward saponification to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

5-acetyl-1H-pyrrole-3-carboxylic acid and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The strategic placement of the acetyl and carboxylic acid moieties on the pyrrole scaffold provides versatile handles for further chemical modification. The synthetic route detailed herein was selected for its efficiency, high regioselectivity, and use of readily accessible starting materials.

The overall transformation is achieved in two principal stages:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is employed to introduce the acetyl group onto the pyrrole ring.[1][2] The pyrrole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles. The reaction's regioselectivity is a critical consideration. The nitrogen atom's lone pair strongly directs electrophilic attack to the α-positions (C2 and C5). Concurrently, the electron-withdrawing ester group at the C3 position deactivates the ring but directs incoming electrophiles to the C5 position. The synergistic effect of these two substituents ensures that acylation occurs with high selectivity at the C5 position.

-

Saponification: The terminal step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard base-mediated hydrolysis, which proceeds cleanly to afford the final product after an acidic workup.[3][4]

The complete synthetic workflow is illustrated below.

Figure 1: Overall synthetic workflow for the preparation of 5-acetyl-1H-pyrrole-3-carboxylic acid.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Aluminum chloride is highly reactive with water and should be handled with care under anhydrous conditions.

Protocol 1: Friedel-Crafts Acylation of Ethyl 1H-pyrrole-3-carboxylate

This procedure details the regioselective acylation at the C5 position of the pyrrole ring.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| Ethyl 1H-pyrrole-3-carboxylate | ≥98% | Sigma-Aldrich |

| Aluminum Chloride (AlCl₃), anhydrous | ≥99.99% | Sigma-Aldrich |

| Acetic Anhydride ((CH₃CO)₂O) | ≥99% | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | ≥99.8% | VWR Chemicals |

| Hydrochloric Acid (HCl), concentrated | ACS Grade | J.T. Baker |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Brine (Saturated NaCl solution) | ACS Grade | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Ward's Science |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (4.0 g, 30 mmol, 1.5 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 80 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Scientist's Note: Anhydrous conditions are paramount. Aluminum chloride is a potent Lewis acid that will be quenched by water, halting the reaction.[2] Flame-drying the glassware and using anhydrous solvents minimizes moisture contamination.

-

-

Acylium Ion Formation: Add acetic anhydride (2.8 mL, 30 mmol, 1.5 eq) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 10 minutes. The mixture may turn slightly yellow. Stir for an additional 20 minutes at 0 °C to allow for the complete formation of the acylium ion electrophile.[5]

-

Substrate Addition: In a separate beaker, dissolve ethyl 1H-pyrrole-3-carboxylate (2.78 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Workup - Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C. Slowly and cautiously pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.

-

Scientist's Note: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add an additional 50 mL of DCM. Wash the organic layer sequentially with 1 M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL). The aqueous washes serve to remove the aluminum salts and neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexanes) to yield ethyl 5-acetyl-1H-pyrrole-3-carboxylate as a white to pale yellow solid.

Protocol 2: Saponification of Ethyl 5-acetyl-1H-pyrrole-3-carboxylate

This procedure converts the intermediate ester into the final carboxylic acid product.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| Ethyl 5-acetyl-1H-pyrrole-3-carboxylate | (From Protocol 1) | - |

| Sodium Hydroxide (NaOH) | ACS Grade | Sigma-Aldrich |

| Ethanol (EtOH) | Reagent Grade | VWR Chemicals |

| Hydrochloric Acid (HCl), 2 M | Volumetric | Fisher Scientific |

| Deionized Water | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-acetyl-1H-pyrrole-3-carboxylate (1.81 g, 10 mmol, 1.0 eq) in a mixture of ethanol (20 mL) and water (20 mL).

-

Base Addition: Add sodium hydroxide pellets (0.8 g, 20 mmol, 2.0 eq) to the solution.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring for 2 hours. The reaction can be monitored by TLC until the starting material is no longer visible.

-

Cooling and Solvent Removal: After 2 hours, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate will form.

-

Scientist's Note: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.[3]

-

-

Isolation: Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

-

Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield 5-acetyl-1H-pyrrole-3-carboxylic acid as a solid.

Characterization and Expected Results

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Parameter | Ethyl 5-acetyl-1H-pyrrole-3-carboxylate | 5-acetyl-1H-pyrrole-3-carboxylic acid |

| Expected Yield | 75-85% | 90-98% |

| Appearance | White to pale yellow solid | Off-white to tan solid |

| Molecular Formula | C₉H₁₁NO₃ | C₇H₇NO₃ |

| Molecular Weight | 181.19 g/mol | 153.13 g/mol |

| ¹H NMR (DMSO-d₆) | δ ~12.2 (s, 1H, NH), 7.5 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 4.2 (q, 2H, CH₂), 2.4 (s, 3H, COCH₃), 1.3 (t, 3H, CH₃) | δ ~12.5 (br s, 1H, COOH), 12.2 (br s, 1H, NH), 7.5 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 2.4 (s, 3H, COCH₃) |

| Mass Spec (ESI-) | m/z 180.06 [M-H]⁻ | m/z 152.03 [M-H]⁻ |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Acylation) | Wet reagents or solvent; Insufficient Lewis acid. | Ensure all glassware is flame-dried and solvents are anhydrous. Use a fresh, unopened bottle of anhydrous AlCl₃. |

| Formation of multiple products | Reaction temperature too high; Incorrect stoichiometry. | Maintain low temperature (0-5 °C) during reagent addition. Re-verify molar equivalents of reagents. |

| Incomplete reaction in Step 2 (Saponification) | Insufficient heating time or base. | Extend reflux time and monitor by TLC. Ensure at least 2 equivalents of NaOH are used. |

| Product oiling out during acidification | Impurities present; Insufficient cooling. | Ensure the intermediate is pure. Cool the solution thoroughly in an ice bath and add acid very slowly. |

Conclusion

The synthetic route presented in this application note provides a reliable and scalable method for producing 5-acetyl-1H-pyrrole-3-carboxylic acid. By carefully controlling reaction conditions, particularly during the Friedel-Crafts acylation step, high yields and purities can be consistently achieved. This protocol serves as a valuable resource for researchers requiring access to this important heterocyclic intermediate for applications in drug discovery and chemical synthesis.

References

-

Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles. Scribd. Retrieved from [Link]

- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

-

ResearchGate. (2022, November). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Retrieved from [Link]

- Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(3), 383-389.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. Retrieved from [Link]

-

National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Acylated Pyrrole-3-Carboxylic Acids for Pharmaceutical Research

Introduction: The Significance of Acylpyrrole-3-Carboxylic Acids

The pyrrole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an acyl group onto this heterocyclic system, particularly at the C2 or C5 positions, provides a critical building block for creating potent pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac.[1] The acyl moiety serves as a versatile synthetic handle and often plays a crucial role in the molecule's interaction with biological targets.

This document provides a comprehensive guide to the synthetic strategies for preparing acyl-pyrrole-3-carboxylic acids. We will delve into the mechanistic challenges associated with direct acylation and present robust, field-proven protocols that circumvent these issues, enabling researchers and drug development professionals to access these valuable intermediates efficiently and with high regiochemical control.

Part 1: Mechanistic Considerations & The Challenge of Direct Acylation

A direct Friedel-Crafts acylation on an unprotected pyrrole-3-carboxylic acid substrate is fundamentally challenging and not a recommended synthetic route. The reasons are rooted in the principles of electrophilic aromatic substitution (EAS) and the inherent reactivity of the starting materials.

-

Ring Deactivation : The carboxylic acid (-COOH) group is a potent electron-withdrawing group. It deactivates the aromatic pyrrole ring towards electrophilic attack, making the conditions required for a Friedel-Crafts reaction prohibitively harsh.[2][3]

-

Lewis Acid Complexation : Friedel-Crafts reactions necessitate a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[4][5] However, the Lewis acid will preferentially coordinate with the Lewis basic lone pairs on the carboxylic acid's oxygen atoms. This interaction not only consumes the catalyst but also further deactivates the ring, effectively shutting down the desired reaction.[3]

-

Pyrrole Instability : The pyrrole ring, while electron-rich, is notoriously prone to polymerization under the strongly acidic conditions typical of classical Friedel-Crafts reactions.[6][7]

Therefore, successful synthesis requires a more strategic approach, focusing on the acylation of a suitably protected pyrrole precursor, followed by the subsequent formation or unmasking of the carboxylic acid functionality.

Part 2: Recommended Synthetic Strategy: Acylation of Pyrrole-3-Carboxylate Esters

The most reliable and versatile strategy involves a multi-step sequence:

-

Substrate Selection : Begin with an ester of pyrrole-3-carboxylic acid, such as methyl or ethyl pyrrole-3-carboxylate. The ester group is less deactivating than the free acid and does not irreversibly complex with the Lewis acid catalyst.

-

N-Protection : Protect the pyrrole nitrogen with an electron-withdrawing group, most commonly a sulfonyl group like p-toluenesulfonyl (Tosyl or Ts). This step is critical as it stabilizes the pyrrole ring against polymerization and serves as a powerful directing group for regioselectivity.[6][8]

-

Regioselective Acylation : Perform the Friedel-Crafts acylation on the N-protected pyrrole-3-carboxylate. The choice of Lewis acid is paramount for controlling the position of acylation.

-

Deprotection & Hydrolysis : Remove the N-protecting group and hydrolyze the ester to yield the final 2-acyl-pyrrole-3-carboxylic acid.

Workflow for Synthesis of 2-Acyl-Pyrrole-3-Carboxylic Acids

Caption: Synthetic workflow for preparing 2-acyl-pyrrole-3-carboxylic acids.

Part 3: Experimental Protocols

Protocol 1: Regioselective C2-Acylation of N-Tosyl-Pyrrole-3-Carboxylate

This protocol is designed to favor acylation at the C2 position by employing a milder Lewis acid. The reaction proceeds through the generation of an acylium ion, which then attacks the electron-rich C2 position of the N-protected pyrrole ring.

Materials:

-

Methyl 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylate

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)

-

Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Aqueous Sodium Hydroxide (NaOH, e.g., 2M)

-

Aqueous Hydrochloric Acid (HCl, e.g., 2M)

Procedure:

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add methyl 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylate (1.0 equiv) and dissolve in anhydrous DCM.

-

Lewis Acid Addition : Cool the solution to 0 °C in an ice bath. Add the Lewis acid (SnCl₄ or BF₃·OEt₂) (1.2 equiv) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C. Weaker Lewis acids are chosen here as they have been shown to favor C2-acylation on N-benzenesulfonylpyrrole substrates.[8][9]

-

Acyl Chloride Addition : Add the acyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, carefully quench by pouring the mixture into a beaker of ice-cold saturated NaHCO₃ solution. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification (Intermediate) : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product (N-tosyl-2-acyl-pyrrole-3-carboxylate) by column chromatography on silica gel.

-

Deprotection and Hydrolysis : Dissolve the purified intermediate in a suitable solvent (e.g., methanol or THF) and add an excess of aqueous NaOH solution (e.g., 2M, 5-10 equiv). Heat the mixture to reflux and stir for 4-12 hours until both deprotection and hydrolysis are complete (monitor by TLC).

-

Final Isolation : Cool the reaction mixture to room temperature and remove the organic solvent in vacuo. Acidify the remaining aqueous solution to pH ~2-3 with 2M HCl. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic phase, and concentrate to yield the final 2-acyl-pyrrole-3-carboxylic acid.

Protocol 2: Alternative C5-Acylation using a Strong Lewis Acid

For certain substrates, acylation at the C5 position is desired. By switching to a stronger Lewis acid like AlCl₃, the regioselectivity can often be shifted. The mechanism is thought to involve the formation of an organoaluminum intermediate that directs acylation.[8]

Materials:

-

Methyl 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylate

-

Acyl chloride (1.2 equiv)

-

Aluminum chloride (AlCl₃) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Ice, dilute HCl

-

All other reagents as listed in Protocol 1

Procedure:

-

Reaction Setup : To a flame-dried flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equiv) and the chosen solvent (DCM or DCE). Cool to 0 °C.

-

Acylium Ion Formation : Add the acyl chloride (1.2 equiv) dropwise to the AlCl₃ suspension and stir for 20-30 minutes at 0 °C to pre-form the acylium ion complex.

-

Substrate Addition : Add a solution of methyl 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylate (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction & Monitoring : Stir the reaction at 0 °C to room temperature, monitoring by TLC. The use of a strong Lewis acid like AlCl₃ has been shown to favor C3 (in this case, C5 relative to the ester) acylation on N-sulfonyl pyrroles.[8][9]

-

Workup & Purification : Follow steps 5-8 from Protocol 1 to quench the reaction, purify the acylated intermediate, and perform the final deprotection and hydrolysis to obtain the 5-acyl-pyrrole-3-carboxylic acid.

Data Summary: Lewis Acid Influence on Regioselectivity

The choice of catalyst is the most critical factor in directing the position of acylation on N-sulfonylated pyrroles.

| N-Protecting Group | Lewis Acid Catalyst | Major Acylation Product | Reference(s) |

| Benzenesulfonyl/Tosyl | AlCl₃ (strong) | C3-Acyl Isomer (C5 on a 3-substituted pyrrole) | [8][9] |

| Benzenesulfonyl/Tosyl | SnCl₄ (weaker) | C2-Acyl Isomer | [8] |

| Benzenesulfonyl/Tosyl | BF₃·OEt₂ (weaker) | C2-Acyl Isomer | [9][10] |

| Triisopropylsilyl (TIPS) | AlCl₃ | C3-Acyl Isomer (Steric hindrance directs away from C2) | [6] |

Part 4: Alternative Milder Methodologies

For substrates that are sensitive even to the conditions described above, alternative acylation strategies should be considered.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles under significantly milder conditions than Friedel-Crafts.[11][12] The electrophile, the Vilsmeier reagent, is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃) and is less reactive than an acylium ion, enhancing selectivity and reducing polymerization.[11] This reaction is typically performed on a pyrrole-3-carboxylate ester before final hydrolysis.

Mechanism of Friedel-Crafts Acylation on a Protected Pyrrole

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. One moment, please... [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

Application Note: A Validated Protocol for the Regioselective C5-Acetylation of Pyrrole-3-Carboxylic Acid

Abstract

Substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science. Achieving precise control over their functionalization is a significant synthetic challenge. This application note provides a detailed, validated protocol for the regioselective Friedel-Crafts acetylation of pyrrole-3-carboxylic acid at the C5 position. We delve into the mechanistic principles governing this selectivity, offering a rationale for experimental design. The guide includes a step-by-step methodology, comprehensive characterization data for product validation, and a discussion of critical process parameters, designed for researchers in organic synthesis and drug development.

Theoretical Background & Mechanistic Rationale

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution.[1][2] The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, significantly increasing the electron density of the ring carbons and rendering it more reactive than benzene.[3][4] In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the sigma complex) is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position.[2][5]

However, the regiochemical outcome is profoundly influenced by existing substituents on the ring.[6] In the case of pyrrole-3-carboxylic acid, the carboxylic acid group (-COOH) at the C3 position is an electron-withdrawing group (EWG). This EWG deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.

The directing effect can be understood through two competing influences:

-

The Activating Heteroatom: The ring nitrogen strongly directs incoming electrophiles to the adjacent C2 and C5 positions.

-

The Deactivating Substituent: The C3-carboxylic acid group acts as a meta-director relative to itself, which deactivates the C2 and C4 positions.[7]

The combined result is that the C5 position becomes the most electronically favorable site for electrophilic attack. It benefits from the strong activating effect of the nitrogen while being least deactivated by the C3-substituent. This synergistic electronic guidance allows for highly regioselective acetylation at C5. The reaction proceeds via a classical Friedel-Crafts acylation mechanism, wherein a Lewis acid catalyst generates a potent electrophile, the acylium ion, from an acylating agent like acetic anhydride or acetyl chloride.[8]

Logical Flow of Regioselectivity

Caption: Directing effects leading to C5 selectivity.

Detailed Experimental Protocol

This protocol describes the acetylation of pyrrole-3-carboxylic acid using acetic anhydride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care and ensure all glassware is dry.

-

Dichloromethane is a volatile and potentially hazardous solvent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Pyrrole-3-carboxylic acid (1) | ≥97% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Acros Organics |

| Acetic Anhydride ((Ac)₂O) | Reagent Grade, ≥98% | Fisher Scientific |

| Anhydrous Dichloromethane (DCM) | DriSolv™ or similar | EMD Millipore |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |

| Deionized Water | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |

| Celite® | - | - |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Addition funnel (125 mL)

-

Thermometer

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Reaction Procedure

-

Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a thermometer. The third neck should be sealed with a septum for reagent addition. Place the flask in an ice-water bath on a magnetic stir plate.

-

Reagent Suspension: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (3.0 equivalents). Stir the suspension and allow it to cool to 0-5 °C. Causality: Pre-cooling the Lewis acid suspension is critical to moderate the highly exothermic complexation with the acylating agent and substrate, preventing side reactions.

-

Acylating Agent Addition: Slowly add acetic anhydride (1.2 equivalents) to the AlCl₃ suspension via syringe through the septum over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 20 minutes at 0-5 °C to allow for the formation of the active acylium ion complex.

-

Substrate Addition: Dissolve pyrrole-3-carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. A color change is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase with 1% acetic acid).

-

Quenching: Once the reaction is complete, carefully cool the flask back down to 0 °C in an ice-water bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by the dropwise addition of 6M HCl (approx. 50 mL). Causality: This step hydrolyzes the aluminum complexes and neutralizes the Lewis acid. The addition must be slow to control the vigorous and exothermic reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Purification: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-acetyl-1H-pyrrole-3-carboxylic acid (2) as a solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Data Summary and Characterization

The successful synthesis and regiochemical assignment of 5-acetyl-1H-pyrrole-3-carboxylic acid must be confirmed through rigorous analytical techniques.

Reaction Parameters & Expected Yield

| Compound | Molar Mass ( g/mol ) | Equivalents | Molarity (mmol) | Expected Yield |

| Pyrrole-3-carboxylic acid | 111.10 | 1.0 | 10 | - |

| Aluminum Chloride | 133.34 | 3.0 | 30 | - |

| Acetic Anhydride | 102.09 | 1.2 | 12 | 65-75% |

| Product (2) | 153.14 | - | - | 1.0-1.15 g |

Analytical Data for Product Validation

Product: 5-acetyl-1H-pyrrole-3-carboxylic acid (2 )

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is the most definitive tool for confirming C5 regioselectivity.

-

δ ~12.2 ppm (s, 1H, -COOH): A broad singlet corresponding to the carboxylic acid proton.

-

δ ~11.8 ppm (s, 1H, -NH): A broad singlet for the pyrrole N-H proton.

-

δ ~7.4 ppm (d, 1H, H4): A doublet for the proton at the C4 position. The key is that this proton will be coupled only to the proton at C2.

-

δ ~6.9 ppm (d, 1H, H2): A doublet for the proton at the C2 position, coupled to the H4 proton. The absence of a proton at C5 is confirmed by the simplicity of this region.

-

δ ~2.4 ppm (s, 3H, -COCH₃): A sharp singlet integrating to three protons for the acetyl methyl group.[9]

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~192 ppm (-C=O): Carbonyl carbon of the acetyl group.

-

δ ~165 ppm (-COOH): Carbonyl carbon of the carboxylic acid.

-

δ ~135-110 ppm (4C, Pyrrole Ring): Four distinct signals for the aromatic carbons of the pyrrole ring.

-

δ ~27 ppm (-CH₃): Methyl carbon of the acetyl group.

-

-

Mass Spectrometry (ESI-):

-

m/z: 152.03 [M-H]⁻, confirming the molecular weight of the product (153.14 g/mol ).

-

-

Infrared Spectroscopy (IR):

-

A broad absorption around 3300-2500 cm⁻¹ (O-H and N-H stretching).

-

A sharp, strong absorption around 1680-1700 cm⁻¹ (C=O stretch of the carboxylic acid).

-

A sharp, strong absorption around 1650 cm⁻¹ (C=O stretch of the ketone).[10]

-

References

- Filo. (2025, November 18). Mechanism of Electrophilic Substitution Reaction of Pyrrole.

- Quora. (2018, April 4). Why does electrophilic substitution in pyrrole occur at carbon 2?.

- Pyrrole reaction. (n.d.).

- Chemistry LibreTexts. (2021, December 27). 11.7: Heterocyclic Amines.

- Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025, April 27).

- Filo. (2025, September 27). Directing effects of substituents on heterocycles.

- 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.

- Brahmayya, M., et al. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Sci. Revs. Chem. Commun., 1(1), 58-62.

- Reactions of Five-Membered Heterocycles. (n.d.).

- 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.

Sources

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. Write the mechanism of electrophilic substitution reaction of pyrrole.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Directing effects of substituents on heterocycles | Filo [askfilo.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 9. researchgate.net [researchgate.net]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Reagents for C-acylation of 1H-pyrrole-3-carboxylic acid esters

Part 1: Executive Summary & Mechanistic Insight

1.1 The Synthetic Challenge 1H-pyrrole-3-carboxylic acid esters are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, anti-inflammatory agents, and natural product analogs. However, functionalizing this ring system presents a unique regiochemical challenge. The pyrrole ring is electron-rich and prone to electrophilic aromatic substitution (EAS), but the presence of an electron-withdrawing ester group at C3 perturbs the standard reactivity landscape.

1.2 Mechanistic Driver: The C5 Preference

In unsubstituted pyrrole, electrophilic attack occurs preferentially at the

For 1H-pyrrole-3-carboxylic acid esters , the regioselectivity is dictated by the interplay of electronic deactivation and steric hindrance:

-

C2 Position (

, ortho to ester): Although an -

C4 Position (

, ortho to ester): Inherently less reactive ( -

C5 Position (

, meta to ester): This is the "sweet spot." It retains the inherent high reactivity of an

Part 2: Reagent Selection Guide

The choice of reagent dictates not just the identity of the acyl group, but the reaction fidelity and workup complexity.

| Reagent Class | Specific Reagent | Target Product | Key Advantage | Mechanism |

| Vilsmeier-Haack | POCl | 5-Formyl (-CHO) | Mild conditions; high C5 regioselectivity; avoids polymerization common with strong acids. | Iminium ion electrophile |

| Friedel-Crafts | R-COCl + AlCl | 5-Acyl (-COR) | Direct introduction of alkyl/aryl ketones. Requires careful temp control to prevent N-acylation. | Acylium ion electrophile |

| Trichloroacetylation | Cl | 5-Trichloroacetyl | Versatile intermediate. The -COCCl | EAS (highly reactive electrophile) |

| Houben-Hoesch | R-CN + HCl/ZnCl | 5-Acyl | Useful for sensitive substrates where acid chlorides are too harsh. | Iminium salt hydrolysis |

Part 3: Visualizing the Pathway

The following diagram illustrates the decision matrix and mechanistic flow for functionalizing 1H-pyrrole-3-carboxylates.

Caption: Figure 1. Divergent synthetic pathways for C5-functionalization of pyrrole-3-carboxylates.

Part 4: Detailed Experimental Protocols

Protocol A: C5-Formylation (Vilsmeier-Haack)

Best for introducing a reactive aldehyde handle for reductive amination or olefination.

Reagents:

-

Ethyl 1H-pyrrole-3-carboxylate (1.0 equiv)

-

Phosphorus oxychloride (POCl

, 1.2 equiv) -

N,N-Dimethylformamide (DMF, 1.5 equiv)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step:

-

Vilsmeier Complex Formation: In a flame-dried flask under N

, cool DMF (1.5 equiv) to 0°C. Add POCl -

Addition: Dissolve the pyrrole substrate in minimal anhydrous DCM. Add this solution dropwise to the Vilsmeier complex at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (The iminium intermediate is polar; hydrolysis sample required for accurate TLC).

-

Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc, 3.0 equiv) to buffer the solution. Stir vigorously for 30 min.

-

Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO

and brine. Dry over Na -

Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).

Protocol B: C5-Acylation (Friedel-Crafts)

Best for introducing robust alkyl or aryl ketone chains.

Reagents:

-

Ethyl 1H-pyrrole-3-carboxylate (1.0 equiv)

-

Acyl Chloride (R-COCl, 1.1 equiv)

-

Aluminum Chloride (AlCl

, 2.0 equiv) OR Tin(IV) Chloride (SnCl -

Dichloromethane (DCM) or Nitromethane

Step-by-Step:

-

Lewis Acid Activation: Suspend AlCl

(2.0 equiv) in anhydrous DCM at 0°C. Add the Acyl Chloride (1.1 equiv) dropwise. Stir for 20 min to form the acylium ion. -

Substrate Addition: Add the pyrrole substrate (dissolved in DCM) slowly to the mixture at 0°C. Note: Rapid addition can cause exotherms leading to polymerization.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. If the acyl group is bulky, reflux may be required (40°C).

-

Quench: Critical Step. Pour the reaction mixture slowly into a beaker of ice/HCl (1M). Do not add water to the reaction flask (violent exotherm).

-

Workup: Separate layers. Extract aqueous phase with DCM. Wash organics with NaHCO

(to remove acid traces) and brine. -

Purification: Column chromatography is usually required to separate the C5-acyl product from trace C2-isomers or N-acylated byproducts.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| N-Acylation | Kinetic control / Basic conditions | Use a stronger Lewis Acid (AlCl |

| Polymerization | Acid concentration too high | Pyrroles are acid-sensitive ("pyrrole red"). Dilute the reaction. Use Nitromethane as a co-solvent to moderate Lewis Acid activity. Keep temp < 0°C during addition. |

| Low Yield | Complexation with Lewis Acid | The ester oxygen can coordinate AlCl |

| C2 vs C5 Mix | Thermodynamic equilibrium | C5 is generally the thermodynamic product for 3-esters. Extend reaction time to allow isomerization. |

Part 6: References

-

Regioselectivity in Pyrrole Acylation:

-

Katritzky, A. R.; Suzuki, K.; Singh, S. K.; He, H.-Y. "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." J. Org.[1] Chem.2003 , 68, 5720–5723.

-

-

Vilsmeier-Haack Formylation Mechanism:

-

Friedel-Crafts Acylation Protocols:

-

Anderson, H. J.; Lee, S. F. "Pyrrole chemistry. XXI. Acylation of pyrrole and N-methylpyrrole." Can. J. Chem.1980 , 58, 2561.

-

-

General Reactivity of Pyrrole Esters:

Sources

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. scribd.com [scribd.com]

- 6. 108290-86-4 | Ethyl 2-amino-1H-pyrrole-3-carboxylate | Esters | Ambeed.com [ambeed.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Organic Syntheses Procedure [orgsyn.org]